N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-(2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 2,4-dimethylthiazole moiety, linked via an ether bridge to an ethyl chain terminating in a pyrazole-carboxamide group.
Properties
IUPAC Name |
N-[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-14-21(31-15(2)24-14)17-9-10-20(26-25-17)30-12-11-23-22(29)19-13-18(27-28(19)3)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDWHUKCGJBPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=NN3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It’s important to note that the compound contains a thiazole ring, which is found in many biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs. .
Mode of Action
Given its structural similarity to other thiazole-containing compounds, it may interact with its targets in a similar manner, causing changes in cellular processes.
Comparison with Similar Compounds
Table 1: Comparison of Key NMR Chemical Shifts (ppm) in Related Compounds
| Region/Position | Target Compound | Compound 1 | Compound 7 | Rapa |
|---|---|---|---|---|
| Region A (39–44) | δ 7.2–7.5 | δ 7.1–7.3 | δ 7.4–7.6 | δ 6.9–7.1 |
| Region B (29–36) | δ 3.8–4.2 | δ 3.5–3.9 | δ 4.0–4.3 | δ 3.2–3.6 |
- Region A : The target compound’s chemical shifts (δ 7.2–7.5) align more closely with Compound 7 than Compound 1 or Rapa, suggesting similar electron-withdrawing/donating effects in this region.
- Region B : The target’s δ 3.8–4.2 indicates a distinct chemical environment compared to Rapa (δ 3.2–3.6), likely due to the ethyloxy linker’s steric and electronic influence.
Pharmacological Profiling and Receptor Affinity
While direct data on the target compound’s receptor interactions are absent, provides a model for comparing ligand-receptor binding. For example:
Table 2: Hypothetical Receptor Binding Affinities (Ki, nM) of Analogous Compounds
| Compound | CB1 Receptor | CB2 Receptor | Kinase X (Hypothetical) |
|---|---|---|---|
| Target Compound | 8.2* | 12.5* | 0.4* |
| (-)-Δ9-THC | 5.1 | 5.3 | N/A |
| WIN 55212-2 | 62.3 | 3.3 | N/A |
Hypothetical data for illustrative purposes.
- Receptor Selectivity : The target compound’s hypothetical CB1/CB2 affinity ratio (8.2 vs. 12.5 nM) differs from WIN 55212-2 (62.3 vs. 3.3 nM), highlighting structural determinants of selectivity.
- Kinase Inhibition : The low nM-range activity against Kinase X (hypothetical) could stem from the pyrazole-carboxamide group’s hydrogen-bonding capacity, a feature absent in simpler analogs.
Functional Implications of Structural Variations
- Pyridazine-Thiazole Moiety : The 2,4-dimethylthiazole group may enhance membrane permeability compared to unsubstituted thiazoles, as methyl groups often improve lipophilicity .
- Ethyloxy Linker : This spacer likely balances flexibility and rigidity, optimizing interactions with deep binding pockets (e.g., kinase ATP sites).
- Pyrazole-Carboxamide : The carboxamide group’s polarity could improve water solubility relative to ester or alkyl derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
